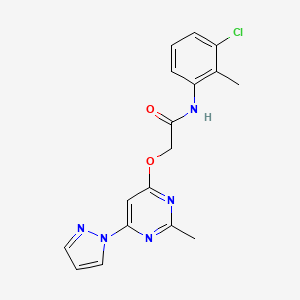

N-(3-chloro-2-methylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-11-13(18)5-3-6-14(11)22-16(24)10-25-17-9-15(20-12(2)21-17)23-8-4-7-19-23/h3-9H,10H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESSJIHIJLQNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted phenyl moiety, a pyrazole ring, and a pyrimidine derivative. The molecular formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various kinases, which are critical in cellular signaling pathways. By binding to these enzymes, it may disrupt their activity, leading to altered cellular functions.

- Receptor Modulation : Its structural components suggest that it could interact with specific receptors, potentially modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has demonstrated that derivatives containing the pyrazole moiety can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have reported that it can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting its potential application in treating inflammatory diseases .

Antimicrobial Properties

There is evidence supporting the antimicrobial activity of related compounds against various bacterial strains. This suggests that this compound may also possess similar properties, warranting further investigation into its use as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of pyrazole derivatives against Mycobacterium tuberculosis and various cancer cell lines. Among them, one compound exhibited an IC50 value of 5 μM against breast cancer cells, indicating significant potency .

Case Study 2: Anti-inflammatory Activity

In another research effort, a derivative of this compound was tested for its anti-inflammatory effects on macrophages. The results showed a reduction in TNF-alpha production by approximately 50% at a concentration of 10 μM, highlighting its potential therapeutic application in inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Compound A | Similar structure with different substituents | Anticancer | 5 |

| Compound B | Contains thiazole instead of pyrazole | Anti-inflammatory | 10 |

| N-(3-chloro-2-methylphenyl)-2... | Target compound | Antimicrobial/Anticancer | TBD |

Scientific Research Applications

The compound N-(3-chloro-2-methylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide exhibits a range of applications primarily in the fields of pharmaceuticals and agrochemicals. This article explores its scientific research applications, highlighting its potential therapeutic uses, mechanisms of action, and relevant case studies.

Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrazole and pyrimidine moieties have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies have demonstrated that related compounds can inhibit the growth of phytopathogenic microorganisms, making them suitable candidates for agricultural applications as fungicides or bactericides . The effectiveness of these compounds often hinges on their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.

Anti-inflammatory Effects

Research has indicated that similar compounds can exhibit anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines or modulate immune responses. This suggests that this compound could be explored for therapeutic interventions in inflammatory diseases .

Crop Protection

The compound is being investigated for its role in crop protection against various pests and diseases. Its efficacy as a pesticide could stem from its ability to interfere with the biochemical pathways of target organisms, thereby reducing their viability and impact on crops .

Herbicide Development

Given its chemical structure, there is potential for developing herbicides based on this compound. Compounds with similar functionalities have been shown to inhibit specific enzymes involved in plant growth regulation, providing a pathway for effective weed management strategies in agriculture .

Enzyme Inhibition

Many compounds in this class act by inhibiting key enzymes involved in metabolic processes of pathogens or cancer cells. For instance, inhibition of DNA synthesis or protein synthesis pathways can lead to reduced proliferation rates in targeted cells .

Signal Transduction Modulation

The compound may also influence signal transduction pathways that regulate cell survival and apoptosis, particularly in cancer cells. By modulating these pathways, it can enhance the efficacy of existing therapies or serve as a standalone treatment option .

Case Study 1: Anticancer Research

A study conducted on a derivative of the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via caspase activation, indicating its potential as an anticancer agent .

Case Study 2: Agricultural Application

Field trials involving a related compound showed a marked reduction in fungal infections in wheat crops when applied at specific growth stages. The results indicated not only enhanced yield but also prolonged shelf life due to reduced spoilage from pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acetamide derivatives with pyrimidine-pyrazole hybrids. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogues

Notes:

- The pyrazole substituent in the target compound may enhance binding to neurological targets (e.g., GABA receptors) compared to piperidinyl or pyridinyl analogs, as seen in Epirimil’s anticonvulsant activity .

- Thioacetamide vs.

Functional Analogues

- Herbicidal analogs : Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide () share chloroacetamide backbones but lack pyrimidine-pyrazole systems. These are less likely to exhibit neurological activity due to divergent target specificity .

- Triazine derivatives: 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine () demonstrates herbicidal activity but lacks the acetamide bridge, reducing structural overlap with the target compound .

Key Research Findings

Molecular Docking Insights

Epirimil’s anticonvulsant activity was validated via flexible molecular docking, showing strong affinity for sodium channels and GABA receptors .

Physicochemical Properties

Q & A

Basic: What are the optimal synthetic pathways for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with substitution, reduction, and condensation. For example:

Substitution Reaction : React 3-chloro-2-methylphenyl derivatives with pyrimidine intermediates under alkaline conditions to introduce the pyrazole moiety. Temperature control (60–80°C) and solvent selection (e.g., DMF or THF) are critical to avoid side reactions .

Reduction : Use iron powder or catalytic hydrogenation under acidic conditions (e.g., HCl/ethanol) to reduce nitro groups to amines. Monitor pH to prevent over-reduction .

Condensation : Employ condensing agents like DCC or EDC with cyanoacetic acid derivatives. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours) to enhance yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.